

# comparing ALK4290 and anti-VEGF therapy in AMD models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | ALK4290 dihydrochloride |           |
| Cat. No.:            | B10860155               | Get Quote |

An Objective Comparison of ALK4290 and Anti-VEGF Therapy in AMD Models

This guide provides a detailed comparison of ALK4290, an orally administered C-C chemokine receptor type 3 (CCR3) inhibitor, and anti-Vascular Endothelial Growth Factor (anti-VEGF) therapies, the current standard of care for neovascular ("wet") age-related macular degeneration (nAMD). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, comparative efficacy data from AMD models, and detailed experimental protocols.

## **Mechanism of Action**

The therapeutic approaches of ALK4290 and anti-VEGF agents target different pathways involved in the pathogenesis of nAMD.

## **Anti-VEGF Therapy**

Anti-VEGF therapy directly targets the Vascular Endothelial Growth Factor A (VEGF-A). In nAMD, retinal hypoxia leads to the overexpression of VEGF-A, a potent signaling protein that promotes angiogenesis (the formation of new, leaky blood vessels) and increases vascular permeability.[1][2] By binding to VEGF-A, these drugs prevent it from activating its receptor (VEGFR-2) on endothelial cells. This inhibition reduces the growth of choroidal neovascularization (CNV), decreases fluid leakage and macular edema, and can help improve or maintain vision.[1][2][3]





Click to download full resolution via product page

Caption: Signaling pathway of Anti-VEGF therapy in nAMD.



## **ALK4290 (AKST4290)**

ALK4290 is an orally administered small molecule that acts as a CCR3 inhibitor.[4] Its mechanism is centered on blocking the action of eotaxin (also known as CCL11), an immunomodulatory protein that binds to the CCR3 receptor.[4][5] Eotaxin levels are known to increase with age and in age-related diseases like nAMD.[4][6] By inhibiting the eotaxin/CCR3 pathway, ALK4290 is thought to reduce the chronic inflammation and subsequent neovascularization that are hallmarks of nAMD.[4] This approach targets the inflammatory component of the disease, which is upstream of angiogenesis.





Click to download full resolution via product page

**Caption:** Signaling pathway of ALK4290 therapy in nAMD.



## **Data Presentation: Comparative Efficacy**

Direct comparative data from head-to-head preclinical or clinical trials between ALK4290 and anti-VEGF agents is limited in publicly available literature. However, data from separate studies can be summarized to provide an indirect comparison of their performance.

## **ALK4290 (AKST4290) Phase 2a Clinical Trial Data**

The ALK4290-201 study was an open-label, single-arm Phase 2a trial evaluating ALK4290 in treatment-naïve nAMD patients.[4] A parallel study (ALK4290-202) evaluated the drug in patients refractory to anti-VEGF therapy.[5][7]

Table 1: Summary of ALK4290 Phase 2a Clinical Trial Results

| Parameter                                 | Study<br>Population                                | Dosage                      | Duration | Outcome                                        |
|-------------------------------------------|----------------------------------------------------|-----------------------------|----------|------------------------------------------------|
| Best Corrected<br>Visual Acuity<br>(BCVA) | Treatment-<br>Naïve nAMD<br>(ALK4290-201,<br>n=29) | 400mg twice<br>daily (oral) | 6 weeks  | Mean increase<br>in BCVA<br>observed.[4]       |
| Safety and<br>Tolerability                | Treatment-Naïve<br>nAMD<br>(ALK4290-201)           | 400mg twice daily (oral)    | 6 weeks  | Reported as safe<br>and well-<br>tolerated.[4] |

| BCVA | Anti-VEGF Refractory nAMD (ALK4290-202, n=25) | 400mg twice daily (oral) | 6 weeks | Mean BCVA gain of +2 letters from baseline; 72% of subjects improved or maintained vision.[7] |

Note: Specific quantitative data on the mean letter gain for the treatment-naïve study was not detailed in the available sources.

## Anti-VEGF Therapy Efficacy Data (Representative)

The efficacy of anti-VEGF agents like Ranibizumab and Aflibercept is well-established through numerous large-scale randomized controlled trials. Data from meta-analyses provide a robust overview of expected outcomes.



Table 2: Summary of Anti-VEGF Efficacy from Clinical Trials (12-Month Outcomes)

| Parameter                                               | Drug/Regimen                        | Outcome                          | Source                                 |
|---------------------------------------------------------|-------------------------------------|----------------------------------|----------------------------------------|
| Mean Change in<br>BCVA (ETDRS<br>Letters)               | Ranibizumab<br>(Monthly)            | +7.6 to +10.9 letters            | CATT, IVAN, VIEW 1<br>& 2 Trials[8][9] |
| Mean Change in BCVA (ETDRS Letters)                     | Aflibercept<br>(Monthly/Bi-monthly) | +8.1 to +9.7 letters             | VIEW 1 & 2 Trials[8]<br>[9]            |
| Mean Reduction in<br>Central Retinal<br>Thickness (CRT) | Ranibizumab<br>(Monthly)            | -11.3 μm (compared to reference) | Network Meta-<br>Analysis[10]          |

| Mean Reduction in Central Retinal Thickness (CRT) | Aflibercept (Every 8 weeks) | Statistically significant improvement over monthly Ranibizumab. | Network Meta-Analysis[10] |

## **Experimental Protocols**

The laser-induced choroidal neovascularization (CNV) mouse model is the most widely used preclinical assay to evaluate therapies for nAMD.[11][12][13] It effectively recapitulates the neovascular hallmarks of the human disease.

## Laser-Induced Choroidal Neovascularization (CNV) Protocol

This protocol describes a standardized method for inducing and evaluating CNV in mice to test the efficacy of agents like ALK4290 and anti-VEGF therapies.

- Animal Preparation:
  - Anesthetize the mouse (e.g., ketamine/xylazine cocktail, intraperitoneal injection).
  - Dilate the pupils of the mouse using a mydriatic agent (e.g., 1% tropicamide).
  - Place a coverslip with a coupling gel onto the cornea to visualize the fundus.



#### · Laser Photocoagulation:

- Position the mouse on a slit lamp platform.
- Use a green argon laser to deliver four laser burns to the retina surrounding the optic nerve.[13]
- Laser parameters are typically set to a 75 μm spot size, 100 ms duration, and 100-250 mW power.[14]
- Successful laser application is confirmed by the immediate appearance of a vapor bubble,
   indicating the rupture of Bruch's membrane.[13][14]

#### Treatment Administration:

- Anti-VEGF Therapy: Administer via intravitreal injection (typically 1-2 μL) into the mouse eye immediately after laser induction or at a specified time point.
- ALK4290: Administer orally (e.g., via gavage) according to the desired dosing schedule (e.g., daily), starting before or after laser induction.
- Evaluation and Quantification of CNV:
  - After a set period (commonly 7-14 days), euthanize the mice and enucleate the eyes.[11]
     [12]
  - Choroidal Flatmounts: Dissect the posterior segment of the eye to create a choroidal flatmount.
  - Staining: Stain the flatmounts with a fluorescent vascular marker (e.g., Isolectin B4) to visualize the neovascular lesion.
  - Imaging & Analysis: Use confocal microscopy to capture images of the CNV lesions.
     Quantify the area or volume of the neovascularization using image analysis software (e.g., ImageJ).[13]
  - In-life Monitoring (Optional): Optical Coherence Tomography (OCT) or fluorescein angiography can be used to monitor lesion development and fluid accumulation in live



animals.



Click to download full resolution via product page

Caption: Experimental workflow for comparing therapies in a laser-induced CNV model.

## **Summary and Conclusion**

ALK4290 and anti-VEGF therapies represent two distinct strategies for managing nAMD.

- Anti-VEGF Therapy is a highly effective, direct anti-angiogenic treatment that has become
  the standard of care. Its primary limitation is the need for repeated, burdensome intravitreal
  injections.[4]
- ALK4290 offers a novel, systemic approach by targeting the inflammatory pathways that
  contribute to neovascularization. Its main potential advantage is its oral route of
  administration, which would significantly reduce treatment burden.[5] Phase 2a data
  suggests it is safe and may provide visual benefits, even in patients who are refractory to
  anti-VEGF treatment, indicating a potentially complementary or alternative mechanism of
  action.[7]



Further research, including larger randomized controlled trials directly comparing ALK4290 with anti-VEGF agents, is necessary to fully establish its efficacy, long-term safety, and ultimate position in the nAMD treatment landscape. The development of oral therapies like ALK4290 represents a significant potential advancement for patients with nAMD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Application and mechanism of anti-VEGF drugs in age-related macular degeneration -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-VEGF in the treatment of AMD | amdbook.org [amdbook.org]
- 4. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 5. Alkahest Announces Initiation of Two Phase 2 Clinical Trials of ALK4290 in Age-Related Macular Degeneration [prnewswire.com]
- 6. Alkahest begins two Phase II trials of ALK4290 for AMD Clinical Trials Arena [clinicaltrialsarena.com]
- 7. join.hcplive.com [join.hcplive.com]
- 8. Table 2, Effectiveness of Anti-VEGF Agents for Choroidal Neovascularization Secondary to AMD - Comparative Clinical and Economic Effectiveness of Anti-vascular Endothelial Growth Factor Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparative Effectiveness of Intravitreal Anti-Vascular Endothelial Growth Factor
  Therapies for Managing Neovascular Age-Related Macular Degeneration: A Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of intravitreal anti-VEGF therapy for neovascular age-related macular degeneration: A systematic review with network meta-analysis PMC [pmc.ncbi.nlm.nih.gov]



- 11. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice | Semantic Scholar [semanticscholar.org]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [jove.com]
- To cite this document: BenchChem. [comparing ALK4290 and anti-VEGF therapy in AMD models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860155#comparing-alk4290-and-anti-vegf-therapy-in-amd-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com